molecular formula C10H13NO2 B1517233 2-Amino-5-propylbenzoic acid CAS No. 637347-93-4

2-Amino-5-propylbenzoic acid

Cat. No. B1517233
M. Wt: 179.22 g/mol
InChI Key: PCZINJXPGKQTCE-UHFFFAOYSA-N
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Description

2-Amino-5-propylbenzoic acid is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for 2-Amino-5-propylbenzoic acid is 1S/C10H13NO2/c1-2-3-7-4-5-9(11)8(6-7)10(12)13/h4-6H,2-3,11H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

2-Amino-5-propylbenzoic acid is a powder in physical form . It has a molecular weight of 179.22 .

Scientific Research Applications

1. Cancer Therapeutics

2-Amino-5-propylbenzoic acid and its derivatives have been studied extensively for their potential in cancer therapy. A noteworthy example is a class of compounds known as 2-(4-aminophenyl)benzothiazoles, which possess highly selective and potent antitumor properties both in vitro and in vivo (Bradshaw et al., 2002). These compounds induce and are biotransformed by cytochrome P450 1A1, leading to both active and inactive metabolites. Their use in cancer therapeutics is significant as they demonstrate the ability to manage toxic side effects while retaining efficacy against cancer cells.

2. Glycan Analysis

2-Amino-5-propylbenzoic acid has been used in the field of glycan analysis. It serves as a labeling reagent to derivatize released N-glycans at their free reducing terminus through nonreductive amination. This application is particularly valuable in MALDI-MS glycan analysis, where it increases the mass spectrometric sensitivity for identifying glycans (Hronowski et al., 2020).

3. Novel Unnatural Amino Acids

The compound has been used in the development of novel unnatural amino acids that mimic certain peptide structures. For instance, an unnatural amino acid, which is composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid groups, has been synthesized and shown to form hydrogen-bonded dimers that resemble β-sheet structures (Nowick et al., 2000).

4. Antibacterial Properties

2-Amino-5-propylbenzoic acid derivatives have been investigated for their antibacterial properties. For example, compounds derived from 2-aminobenzothiazole-6-carboxylic acid demonstrated significant antibacterial activity against various microorganisms, including Staphylococcus aureus and Escherichia coli (Chavan & Pai, 2007).

5. Pharmacokinetics and Drug Metabolism

Studies have also delved into the pharmacokinetics and metabolism of compounds related to 2-Amino-5-propylbenzoic acid, such as para-Aminosalicylic acid. These investigations are crucial for understanding the distribution, metabolism, and elimination of these compounds in living organisms, thereby informing their therapeutic use (Hong et al., 2011).

Safety And Hazards

The safety information for 2-Amino-5-propylbenzoic acid indicates that it has a GHS07 pictogram and a warning signal word .

properties

IUPAC Name

2-amino-5-propylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-3-7-4-5-9(11)8(6-7)10(12)13/h4-6H,2-3,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZINJXPGKQTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309281
Record name 2-Amino-5-propylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-propylbenzoic acid

CAS RN

637347-93-4
Record name 2-Amino-5-propylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637347-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-propylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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